molecular formula C19H24N4OS B12272150 N,5-dimethyl-N-{1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine

N,5-dimethyl-N-{1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine

Cat. No.: B12272150
M. Wt: 356.5 g/mol
InChI Key: SVOVAADERIKMQF-UHFFFAOYSA-N
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Description

N,5-dimethyl-N-{1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine is a complex organic compound that features a pyrimidine ring, a piperidine ring, and a benzoyl group with a methylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-dimethyl-N-{1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the benzoyl group and the pyrimidine ring. The methylsulfanyl group is then introduced through a substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N,5-dimethyl-N-{1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the benzoyl group can yield benzyl derivatives.

Scientific Research Applications

N,5-dimethyl-N-{1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes involving pyrimidine and piperidine derivatives.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N,5-dimethyl-N-{1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids, while the piperidine ring can interact with proteins. The benzoyl group and the methylsulfanyl substituent can modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(5-(Methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridin-2-amine: This compound also features a methylsulfanyl group and a pyridine ring.

    N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide: This compound has a benzoyl group and a pyrrolidine ring.

Uniqueness

N,5-dimethyl-N-{1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine is unique due to its combination of a pyrimidine ring, a piperidine ring, and a benzoyl group with a methylsulfanyl substituent. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H24N4OS

Molecular Weight

356.5 g/mol

IUPAC Name

[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]-(2-methylsulfanylphenyl)methanone

InChI

InChI=1S/C19H24N4OS/c1-14-11-20-19(21-12-14)22(2)15-7-6-10-23(13-15)18(24)16-8-4-5-9-17(16)25-3/h4-5,8-9,11-12,15H,6-7,10,13H2,1-3H3

InChI Key

SVOVAADERIKMQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)C(=O)C3=CC=CC=C3SC

Origin of Product

United States

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